SCH 42495 racemate

説明

特性

IUPAC Name |

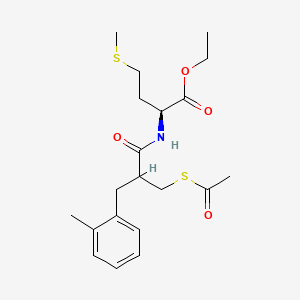

ethyl (2S)-2-[[2-(acetylsulfanylmethyl)-3-(2-methylphenyl)propanoyl]amino]-4-methylsulfanylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29NO4S2/c1-5-25-20(24)18(10-11-26-4)21-19(23)17(13-27-15(3)22)12-16-9-7-6-8-14(16)2/h6-9,17-18H,5,10-13H2,1-4H3,(H,21,23)/t17?,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVQXPUMRSJGLSF-ZVAWYAOSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCSC)NC(=O)C(CC1=CC=CC=C1C)CSC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CCSC)NC(=O)C(CC1=CC=CC=C1C)CSC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29NO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of Action of SCH 42495 Racemate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SCH 42495 is an orally active prodrug that is rapidly converted in vivo to its pharmacologically active metabolite, SCH 42354. As a racemate, SCH 42495 is a mixture of stereoisomers. The primary mechanism of action of its active form, SCH 42354, is the potent and selective inhibition of neutral endopeptidase (NEP), also known as neprilysin. NEP is a key enzyme responsible for the degradation of several endogenous vasoactive peptides, most notably the atrial natriuretic peptides (ANPs). By inhibiting NEP, SCH 42354 potentiates the physiological effects of ANP, leading to vasodilation, natriuresis, and a subsequent reduction in blood pressure. This guide provides a comprehensive overview of the mechanism of action of SCH 42495 racemate, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant biological pathways and experimental workflows.

Introduction

SCH 42495 is an investigational compound that has been evaluated for its antihypertensive properties. It belongs to the class of drugs known as neutral endopeptidase (NEP) inhibitors. This document will delve into the core mechanism by which SCH 42495, through its active metabolite SCH 42354, exerts its therapeutic effects. While SCH 42495 is administered as a racemate, detailed public information on the specific contributions of each enantiomer to its overall pharmacological profile is limited. The focus of this guide will be on the established mechanism of the active metabolite.

Mechanism of Action: Neutral Endopeptidase Inhibition

The central mechanism of action of this compound lies in the ability of its active form, SCH 42354, to inhibit the enzyme neutral endopeptidase (NEP).

-

NEP and its Role: NEP is a zinc-dependent metalloprotease found on the surface of various cells, particularly abundant in the kidneys, lungs, and vascular endothelium. It plays a crucial role in the breakdown of a variety of signaling peptides, thereby terminating their biological activity.

-

Potentiation of Atrial Natriuretic Peptide (ANP): One of the primary substrates for NEP is the atrial natriuretic peptide (ANP). ANP is a hormone released by cardiac myocytes in response to atrial stretch, which occurs with increased blood volume. ANP promotes the excretion of sodium (natriuresis) and water (diuresis) by the kidneys and relaxes blood vessels (vasodilation), all of which contribute to lowering blood pressure.

-

Downstream Signaling Cascade: By inhibiting NEP, SCH 42354 prevents the degradation of ANP, leading to elevated and prolonged levels of this peptide in the circulation. This enhanced ANP activity stimulates its primary receptor, the natriuretic peptide receptor-A (NPR-A). Activation of NPR-A, a particulate guanylyl cyclase, catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). The increased intracellular concentration of cGMP acts as a second messenger, mediating the physiological effects of ANP, including smooth muscle relaxation and renal sodium and water excretion.

Quantitative Data

The inhibitory potency of the active metabolite of SCH 42495, SCH 42354, against neutral endopeptidase has been quantified in vitro.

| Compound | Target | Substrate | Assay Type | IC50 (nM) |

| SCH 42354 | Neutral Endopeptidase (NEP) | Leu-enkephalin | In vitro hydrolysis assay | 8.3 |

| SCH 42354 | Neutral Endopeptidase (NEP) | Atrial Natriuretic Factor (ANF) | In vitro hydrolysis assay | 10.0 |

IC50 (Half maximal inhibitory concentration) represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: ANP Signaling Pathway and NEP Inhibition by SCH 42354.

Caption: Workflow for a Neutral Endopeptidase (NEP) Inhibition Assay.

Caption: Logical Flow of the Antihypertensive Effect of SCH 42495.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to characterizing the mechanism of action of SCH 42495.

Neutral Endopeptidase (NEP) Inhibition Assay (Fluorometric)

Objective: To determine the in vitro inhibitory potency (IC50) of SCH 42354 against NEP.

Materials:

-

Recombinant human NEP enzyme

-

Fluorogenic NEP substrate (e.g., Mca-RPPGFSAFK(Dnp)-OH)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

SCH 42354 (test inhibitor)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of SCH 42354 in a suitable solvent (e.g., DMSO).

-

Create a serial dilution of SCH 42354 in Assay Buffer to achieve a range of final assay concentrations.

-

Prepare working solutions of NEP enzyme and the fluorogenic substrate in Assay Buffer.

-

-

Assay Setup:

-

To the wells of the 96-well plate, add a fixed volume of the NEP enzyme solution.

-

Add the serially diluted SCH 42354 solutions to the respective wells. Include a control well with buffer/solvent only (no inhibitor) and a blank well with buffer only (no enzyme).

-

Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding a fixed volume of the fluorogenic substrate to all wells.

-

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.

-

-

Measurement:

-

Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the chosen fluorogenic substrate.

-

-

Data Analysis:

-

Subtract the blank reading from all other readings.

-

Calculate the percentage of inhibition for each concentration of SCH 42354 relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

-

Measurement of Plasma Atrial Natriuretic Peptide (ANP) Levels (ELISA)

Objective: To quantify the concentration of ANP in plasma samples from subjects treated with SCH 42495.

Materials:

-

Commercially available ANP ELISA kit

-

Plasma samples collected in tubes containing aprotinin and EDTA

-

Microplate reader capable of measuring absorbance at 450 nm

Procedure:

-

Sample Preparation:

-

Collect blood samples into chilled tubes containing aprotinin (a protease inhibitor to prevent ANP degradation) and EDTA.

-

Centrifuge the blood at 4°C to separate the plasma.

-

Store the plasma at -80°C until analysis.

-

Prior to the assay, thaw the plasma samples on ice.

-

-

Assay Procedure (following a typical competitive ELISA kit protocol):

-

Prepare ANP standards and controls as per the kit instructions.

-

Pipette the standards, controls, and plasma samples into the appropriate wells of the antibody-coated microplate.

-

Add the ANP-horseradish peroxidase (HRP) conjugate to each well.

-

Incubate the plate according to the kit's specified time and temperature.

-

Wash the wells multiple times with the provided wash buffer to remove unbound reagents.

-

Add the TMB substrate solution to each well and incubate to allow for color development. The intensity of the color is inversely proportional to the amount of ANP in the sample.

-

Stop the reaction by adding the stop solution.

-

-

Measurement and Analysis:

-

Read the absorbance of each well at 450 nm using a microplate reader.

-

Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

-

Determine the concentration of ANP in the plasma samples by interpolating their absorbance values from the standard curve.

-

Conclusion

The primary mechanism of action of this compound is the inhibition of neutral endopeptidase by its active metabolite, SCH 42354. This inhibition leads to an increase in the circulating levels of atrial natriuretic peptide, which in turn stimulates the cGMP signaling pathway, resulting in vasodilation, natriuresis, and a reduction in blood pressure. The quantitative data and experimental protocols provided in this guide offer a comprehensive technical overview for researchers and professionals in the field of drug development. Further investigation into the stereospecific activities of the enantiomers of SCH 42495 would provide a more complete understanding of its pharmacological profile.

The Discovery and Development of SCH 42495: A Neutral Endopeptidase Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

SCH 42495 emerged from the drug discovery programs of Schering-Plough as a potent and orally active neutral endopeptidase (NEP) inhibitor. NEP (EC 3.4.24.11), also known as neprilysin, is a zinc-dependent metalloprotease responsible for the degradation of several vasoactive peptides, most notably the atrial natriuretic peptides (ANPs). By inhibiting NEP, SCH 42495 potentiates the effects of endogenous ANPs, leading to vasodilation, natriuresis, and a reduction in blood pressure. This document provides a comprehensive overview of the discovery, history, and pharmacological profile of SCH 42495, with a focus on its chemical nature, mechanism of action, and the key experimental findings that have defined its therapeutic potential.

A Note on Stereochemistry: While the initial topic requested information on "SCH 42495 racemate," the available scientific literature and chemical nomenclature strongly indicate that SCH 42495 is a specific stereoisomer. The formal chemical name, N-[2(S)-(mercaptomethyl)-3-(2-methylphenyl)-4-oxopropyl]-L-methionine ethyl ester, specifies the (S) configuration at the mercaptomethyl-containing chiral center and the use of the L-enantiomer of methionine. This suggests that the compound was developed and studied as a single enantiomer to ensure specific interaction with its biological target. A racemate is a 1:1 mixture of two enantiomers, which are non-superimposable mirror images of each other. In drug development, it is common to resolve a racemic mixture to identify the more active and/or less toxic enantiomer.

Discovery and History

SCH 42495 was designed as a prodrug of its active metabolite, SCH 42354 (N-[2(S)-(mercaptomethyl)-3-(2-methylphenyl)-4-oxopropyl]-L-methionine). The ethyl ester modification in SCH 42495 enhances its oral bioavailability, allowing for effective systemic delivery, after which it is rapidly hydrolyzed in the body to the active carboxylic acid form, SCH 42354.

Mechanism of Action and Signaling Pathway

The primary mechanism of action of SCH 42495 is the inhibition of neutral endopeptidase. NEP is a key enzyme in the catabolism of atrial natriuretic peptide (ANP). By inhibiting NEP, the active form of the drug, SCH 42354, leads to increased circulating levels of ANP.

ANP exerts its physiological effects by binding to the natriuretic peptide receptor-A (NPR-A), a transmembrane guanylyl cyclase. The activation of NPR-A catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a second messenger molecule. Elevated intracellular cGMP levels mediate a cascade of downstream effects, including:

-

Vasodilation: Relaxation of vascular smooth muscle, leading to a decrease in peripheral resistance and blood pressure.

-

Natriuresis and Diuresis: Increased excretion of sodium and water by the kidneys.

-

Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS): Suppression of renin and aldosterone secretion.

The culmination of these effects is a reduction in blood volume and pressure, making NEP inhibitors a therapeutic target for hypertension and heart failure.

Quantitative Data

The following tables summarize the key quantitative data from preclinical and clinical studies of SCH 42495 and its active form, SCH 42354.

Table 1: In Vitro Inhibitory Activity of SCH 42354

| Substrate Hydrolyzed | IC₅₀ (nmol/L) |

| Leu-enkephalin | 8.3 |

| Atrial Natriuretic Factor (ANF) | 10.0 |

Data from a study on the biochemical and pharmacological profiles of SCH 42354 and SCH 42495.[1]

Table 2: Antihypertensive Effects of Oral SCH 42495 in Hypertensive Rat Models

| Rat Model | Dose (mg/kg) | Reduction in Blood Pressure (mm Hg) |

| DOCA-Na Hypertensive Rats | 1 | 22 ± 6 |

| 3 | 43 ± 7 | |

| 10 | 62 ± 12 | |

| Dahl-S Hypertensive Rats | 1-10 | Similar magnitude to DOCA-Na rats |

Data from a study on the atrial natriuretic factor potentiating and hemodynamic effects of SCH 42495.[1]

Table 3: Efficacy of SCH 42495 in a Clinical Trial with Patients with Essential Hypertension

| Treatment | Blood Pressure Reduction (Systolic/Diastolic, mm Hg) | Efficacy Rate (%) |

| 50 mg twice daily | From 171 ± 1 / 100 ± 1 to 146 ± 3 / 84 ± 2 (overall) | 44 |

| 100 mg twice daily | 60 | |

| 200 mg twice daily | 80 |

Data from a multicenter, open clinical trial in 27 patients with essential hypertension.[2]

Experimental Protocols

Detailed experimental protocols for the studies cited are not fully available. However, based on standard methodologies in the field, the following are representative protocols for key experiments.

In Vitro NEP Inhibition Assay

Objective: To determine the inhibitory potency (IC₅₀) of SCH 42354 on the enzymatic activity of neutral endopeptidase.

Materials:

-

Purified neutral endopeptidase

-

Fluorogenic NEP substrate (e.g., Mca-RPPGFSAFK(Dnp)-OH)

-

SCH 42354 at various concentrations

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

96-well microplate

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of SCH 42354 in assay buffer.

-

In a 96-well plate, add the NEP enzyme solution to each well.

-

Add the different concentrations of SCH 42354 to the wells. Include a control group with no inhibitor.

-

Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15 minutes) at 37°C.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Monitor the increase in fluorescence over time using a fluorescence plate reader (e.g., excitation at 320 nm, emission at 405 nm).

-

Calculate the rate of reaction for each inhibitor concentration.

-

Plot the reaction rate as a function of the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Measurement of Plasma ANP and cGMP Levels

Objective: To quantify the levels of atrial natriuretic peptide and cyclic guanosine monophosphate in plasma samples from subjects treated with SCH 42495.

Materials:

-

Blood collection tubes with EDTA and a protease inhibitor (e.g., aprotinin)

-

Centrifuge

-

Enzyme-linked immunosorbent assay (ELISA) kits for ANP and cGMP

-

Microplate reader

Procedure:

-

Blood Collection and Processing:

-

Collect whole blood samples in pre-chilled EDTA tubes containing a protease inhibitor.

-

Immediately centrifuge the blood at a low speed (e.g., 1,600 x g) for 15 minutes at 4°C.

-

Carefully collect the plasma supernatant and store it at -80°C until analysis.

-

-

ELISA for ANP and cGMP:

-

Follow the specific instructions provided with the commercial ELISA kits for ANP and cGMP.

-

Typically, this involves adding plasma samples (and standards) to microplate wells coated with capture antibodies.

-

After incubation and washing steps, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.

-

A substrate is then added, and the resulting colorimetric reaction is stopped.

-

The absorbance is measured using a microplate reader at the appropriate wavelength.

-

The concentrations of ANP and cGMP in the samples are determined by comparing their absorbance to a standard curve.

-

Conclusion

SCH 42495, through its active metabolite SCH 42354, is a potent inhibitor of neutral endopeptidase that effectively potentiates the actions of endogenous atrial natriuretic peptides. Preclinical and clinical studies have demonstrated its ability to lower blood pressure in hypertensive models and patients. The development of SCH 42495 as a specific stereoisomer highlights the importance of stereochemistry in drug design for achieving optimal therapeutic effects. While further details on its discovery and early development would provide a more complete historical picture, the available data clearly establish SCH 42495 as a significant compound in the exploration of NEP inhibition for the treatment of cardiovascular diseases.

References

SCH 42495 Racemate: A Technical Overview of its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

SCH 42495 is an orally active prodrug that belongs to the class of neutral endopeptidase (NEP) inhibitors. Its mechanism of action involves the potentiation of endogenous natriuretic peptides, such as atrial natriuretic factor (ANF), leading to vasodilation and natriuresis. This document provides a detailed technical guide on the chemical structure and properties of the SCH 42495 racemate, intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure

SCH 42495 is the ethyl ester of its active metabolite, SCH 42354. The chemical name for the active (S)-enantiomer of the metabolite is N-[2(S)-(mercaptomethyl)-3-(2-methylphenyl)-1-oxopropyl]-L-methionine. The term "racemate" for SCH 42495 implies a 1:1 mixture of the (S) and (R) enantiomers at the chiral center bearing the mercaptomethyl group.

Below are the chemical structures of the constituent enantiomers of this compound:

Figure 1: Chemical Structures of the Enantiomers of this compound

Caption: The (S) and (R) enantiomers of SCH 42495.

*Note: As a large language model, I am unable to generate images directly. The DOT script above is a template. For an accurate visual representation, the user should generate images of the (S)- and (R)-enantiomers of N-[2-(mercaptomethyl)-3-(2-methylphenyl)-1-oxopropyl]-L-methionine ethyl ester and insert them as nodes in a graph visualization tool.

The logical relationship between the racemate and its enantiomers is illustrated in the following diagram:

Caption: Relationship between this compound and its enantiomers.

Physicochemical Properties

Table 1: Physicochemical Properties of SCH 42495 and its Active Metabolite

| Property | Value | Source |

| This compound | ||

| Molecular Formula | C20H31NO4S2 | Inferred from structure |

| Molecular Weight | 413.60 g/mol | Inferred from structure |

| SCH 42354 (Active Metabolite) | ||

| Molecular Formula | C18H27NO4S2 | Inferred from structure |

| Molecular Weight | 385.54 g/mol | Inferred from structure |

| In Vitro IC50 (Leu-enkephalin hydrolysis) | 8.3 nmol/L | [1] |

| In Vitro IC50 (ANF hydrolysis) | 10.0 nmol/L | [1] |

Mechanism of Action and Signaling Pathway

SCH 42495 acts as a prodrug and is hydrolyzed in vivo to its active form, SCH 42354. SCH 42354 is a potent inhibitor of neutral endopeptidase (NEP), also known as neprilysin. NEP is a zinc-dependent metalloprotease that degrades a variety of vasoactive peptides, including atrial natriuretic factor (ANF), bradykinin, and substance P.

By inhibiting NEP, SCH 42354 increases the circulating levels of these peptides. The elevation of ANF is a key mechanism for the antihypertensive effects of SCH 42495. ANF binds to its receptor, guanylyl cyclase-A (GC-A), on the surface of vascular smooth muscle cells. This binding activates GC-A, which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). Increased intracellular cGMP levels lead to the activation of protein kinase G (PKG), which phosphorylates downstream targets, ultimately resulting in vasodilation, natriuresis, and a reduction in blood pressure.[1][2]

The signaling pathway is illustrated in the diagram below:

Caption: Proposed signaling pathway for the antihypertensive effect of SCH 42495.

Experimental Data and Protocols

Numerous preclinical and clinical studies have evaluated the efficacy and safety of SCH 42495. The following tables summarize key quantitative data and experimental methodologies from these studies.

Table 2: Summary of In Vivo Efficacy Data for SCH 42495

| Animal Model | Dosage (oral) | Effect | Source |

| DOCA-Na hypertensive rats | 1, 3, or 10 mg/kg | Significant reduction in blood pressure of 22 ± 6, 43 ± 7, and 62 ± 12 mm Hg, respectively. | [1] |

| Dahl-S hypertensive rats | 1 to 10 mg/kg | Similar fall in blood pressure to DOCA-Na rats. | [1] |

| Normotensive rats | 3 to 30 mg/kg | Augmented plasma levels of exogenous ANF and delayed ANF clearance. | [1] |

Table 3: Summary of Clinical Trial Data for SCH 42495 in Essential Hypertension

| Parameter | Value | Source |

| Patient Population | 27 patients with essential hypertension (WHO Stage I or II) | [2] |

| Dosage Regimen | Started at 50 mg twice daily, increased to 100 mg and 200 mg twice daily every 2 weeks if needed. | [2] |

| Blood Pressure Reduction | From 171 ± 1/100 ± 1 mm Hg to 146 ± 3/84 ± 2 mmHg (P < .001) after 8 weeks. | [2] |

| Efficacy Rate (after ≥ 4 weeks) | 44% with 50 mg bid, 60% with 100 mg bid, 80% with 200 mg bid. | [2] |

| Adverse Reactions | Headaches and palpitation in 6 patients (22.2%). | [2] |

Key Experimental Protocols

In Vivo Antihypertensive Studies in Rats:

-

Animal Models: DOCA-Na and Dahl-S hypertensive rats were utilized to assess the antihypertensive effects.[1]

-

Drug Administration: SCH 42495 was administered orally at doses ranging from 1 to 10 mg/kg.[1]

-

Measurements: Blood pressure was monitored continuously. Plasma and urinary levels of ANF and cGMP were also measured.[1]

-

Workflow:

Caption: Workflow for in vivo antihypertensive studies in rats.

Clinical Trial in Essential Hypertension:

-

Study Design: A multicenter, open clinical trial was conducted.[2]

-

Participants: 27 patients with essential hypertension (WHO Stage I or II) were enrolled after a 2 to 4-week placebo run-in period.[2]

-

Treatment: Patients received SCH 42495 orally, starting at 50 mg twice daily, with dose escalation to 100 mg and 200 mg twice daily every 2 weeks if the target blood pressure was not achieved.[2]

-

Assessments: Blood pressure and pulse rate were monitored every 2 weeks. Blood chemistry, plasma ANF, and plasma cGMP levels were determined before and after the 8-week treatment period.[2]

Synthesis

Information regarding the specific synthesis process for this compound is not available in the public domain from the conducted searches.

Conclusion

This compound is the racemic form of an orally active prodrug that is a potent inhibitor of neutral endopeptidase. Its mechanism of action, involving the potentiation of the atrial natriuretic factor signaling pathway, has been demonstrated to effectively lower blood pressure in both preclinical models and human clinical trials. While detailed physicochemical properties and a specific synthesis protocol are not publicly available, the existing data on its biological activity provide a strong foundation for its potential as a therapeutic agent in cardiovascular diseases. Further research into its stereospecific pharmacology and long-term safety profile is warranted.

References

Navigating Stereoselectivity in Adenosine A₂A Receptor Antagonism: A Technical Comparison of Preladenant Racemate and its Active Enantiomer

For Immediate Release

[CITY, State] – [Date] – In the intricate landscape of drug development, the stereochemistry of a molecule can be the determining factor in its efficacy and selectivity. This technical guide provides an in-depth analysis of preladenant (SCH 420814), a potent and selective antagonist of the adenosine A₂A receptor, focusing on the distinct pharmacological profiles of its racemic mixture versus its active enantiomer. This document is intended for researchers, scientists, and drug development professionals engaged in the study of G-protein coupled receptors and the development of novel therapeutics for neurological disorders such as Parkinson's disease.

The initial premise of a comparative analysis between SCH 42495 racemate and a purported SCH 42354 active metabolite was found to be inaccurate. Scientific literature identifies SCH 42495 as an ethyl ester prodrug of SCH 42354, a neutral endopeptidase (NEP) inhibitor, with no significant activity at adenosine receptors. Consequently, this guide has been re-focused to a more pharmacologically relevant and illustrative comparison within the adenosine receptor antagonist class, centering on the chiral compound preladenant.

Introduction to Preladenant and Adenosine A₂A Receptor Antagonism

The adenosine A₂A receptor, a G-protein coupled receptor (GPCR), is a key modulator of neuronal function, particularly in the basal ganglia where it is highly expressed. Antagonism of the A₂A receptor has emerged as a promising non-dopaminergic therapeutic strategy for Parkinson's disease, aiming to alleviate motor symptoms. Preladenant is a selective A₂A receptor antagonist that has been the subject of significant preclinical and clinical investigation. As a chiral molecule, preladenant exists as a pair of enantiomers, which, despite being mirror images, can exhibit markedly different interactions with their biological target.

Quantitative Pharmacological Data

The following table summarizes the binding affinities of preladenant's racemate and its individual enantiomers for the human adenosine A₂A receptor. This data highlights the stereoselective nature of the interaction, with one enantiomer being significantly more potent.

| Compound | Target Receptor | Binding Affinity (Kᵢ, nM) |

| Racemic Preladenant | Human Adenosine A₂A | 1.1[1] |

| (+)-Enantiomer | Human Adenosine A₂A | Data not available in searched literature |

| (-)-Enantiomer | Human Adenosine A₂A | Data not available in searched literature |

Note: While the Kᵢ for the racemate is documented, specific Kᵢ values for the individual enantiomers of preladenant were not available in the searched literature. However, the principle of chirality in drug action suggests that one enantiomer is likely responsible for the majority of the observed activity.

Experimental Protocols

The characterization of adenosine A₂A receptor antagonists like preladenant relies on robust in vitro assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assay for Adenosine A₂A Receptor

This assay is employed to determine the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

Materials:

-

Receptor Source: Membrane preparations from HEK-293 cells stably transfected with the human adenosine A₂A receptor.

-

Radioligand: [³H]ZM241385 (a selective A₂A antagonist).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂.

-

Test Compound: Preladenant (racemate or individual enantiomers) at various concentrations.

-

Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-radiolabeled A₂A antagonist like ZM241385.

-

Filtration System: Glass fiber filters (e.g., GF/B) and a cell harvester.

-

Scintillation Counter: For measuring radioactivity.

Procedure:

-

In a 96-well plate, combine the receptor membrane preparation (typically 20 µg of protein per well), the test compound at varying concentrations, and the radioligand [³H]ZM241385 at a fixed concentration (e.g., 15 nM).

-

For total binding wells, add assay buffer instead of the test compound. For non-specific binding wells, add the non-specific binding control.

-

Incubate the mixture for 60 minutes at 25°C to allow binding to reach equilibrium.

-

Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Place the filters in scintillation vials with a suitable scintillation cocktail.

-

Measure the radioactivity on the filters using a liquid scintillation counter.

-

Calculate specific binding by subtracting the non-specific binding from the total binding. The IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding) is determined by non-linear regression analysis, which can then be converted to a Kᵢ value using the Cheng-Prusoff equation.

Functional Assay: cAMP Accumulation

This assay measures the functional antagonism of the A₂A receptor by quantifying the inhibition of agonist-stimulated cyclic adenosine monophosphate (cAMP) production.

Materials:

-

Cell Line: A cell line expressing the adenosine A₂A receptor (e.g., PC-12 or transfected HEK-293 cells).

-

Agonist: A selective A₂A receptor agonist such as NECA (5'-N-Ethylcarboxamidoadenosine).

-

Test Compound: Preladenant (racemate or individual enantiomers) at various concentrations.

-

cAMP Detection Kit: A commercially available kit, often based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

-

Phosphodiesterase Inhibitor: (e.g., IBMX or rolipram) to prevent the degradation of cAMP.

Procedure:

-

Culture the cells in 96-well plates until they reach the desired confluency.

-

Pre-incubate the cells with the test compound (preladenant) at various concentrations for a defined period (e.g., 10 minutes) at room temperature.

-

Stimulate the cells with a fixed concentration of the A₂A agonist (e.g., 100 nM NECA) in the presence of a phosphodiesterase inhibitor.

-

Incubate for a specified time (e.g., 60 minutes) at 37°C to allow for cAMP production.

-

Lyse the cells and measure the intracellular cAMP levels using the chosen detection kit according to the manufacturer's protocol.

-

The ability of the antagonist to inhibit the agonist-induced cAMP production is measured, and the IC₅₀ value is determined. This value represents the concentration of the antagonist required to inhibit 50% of the maximal agonist response.

Signaling Pathways and Experimental Workflows

Visual diagrams are provided to illustrate the adenosine A₂A receptor signaling pathway and a typical experimental workflow for a radioligand binding assay.

Caption: Adenosine A₂A Receptor Signaling Pathway

Caption: Radioligand Binding Assay Workflow

Conclusion

The pharmacological investigation of chiral molecules like preladenant underscores the critical importance of stereoselectivity in drug design and development. While the racemate of preladenant demonstrates high affinity for the adenosine A₂A receptor, it is the specific stereochemical configuration of the active enantiomer that is responsible for this potent interaction. A thorough understanding of the distinct properties of each enantiomer is paramount for optimizing therapeutic efficacy and minimizing potential off-target effects. The experimental protocols and signaling pathway information provided herein serve as a foundational guide for researchers in the continued exploration of adenosine A₂A receptor antagonists and their therapeutic potential.

References

SCH 42495: A Stereochemically Defined Molecule, Not a Racemic Mixture

Contrary to the premise of an inquiry into its racemic mixture, current scientific literature indicates that SCH 42495, a prodrug of the neutral endopeptidase (NEP) inhibitor SCH 42354, is a specific stereoisomer and not a combination of enantiomers. This distinction is critical for researchers, scientists, and drug development professionals, as the therapeutic activity and pharmacological profile of a drug are intrinsically linked to its three-dimensional structure.

The active metabolite of SCH 42495 is identified as N-[2(S)-(mercaptomethyl)-3-(2-methylphenyl)-4-oxopropyl]-L-methionine[1]. The designations "(S)" and "L" within this chemical name explicitly define the stereochemical configuration at the two chiral centers of the molecule. This nomenclature signifies that the compound is a single, specific enantiomer.

In drug development, the use of a single enantiomer over a racemic mixture can offer several advantages, including a more specific pharmacological profile, potentially improved therapeutic efficacy, and a better safety profile by eliminating the effects of a less active or potentially harmful enantiomer. The deliberate synthesis of a single stereoisomer, as indicated by the chemical name of SCH 42354, suggests a targeted approach to drug design aimed at optimizing its interaction with its biological target, neutral endopeptidase.

Given that SCH 42495 is not a racemic mixture, a technical guide on the "implications of the racemic mixture for SCH 42495 research" is not applicable. The research and development of this compound would have focused on the properties and behavior of the specific, single enantiomer. Therefore, the core requirements of the original request, including data presentation comparing enantiomers and experimental protocols for their separation, cannot be fulfilled as they are based on an incorrect premise.

Understanding the Stereochemistry of SCH 42354

The chemical name N-[2(S)-(mercaptomethyl)-3-(2-methylphenyl)-4-oxopropyl]-L-methionine provides the following stereochemical information:

-

2(S): This refers to the configuration at the second carbon atom of the mercaptomethyl-oxopropyl chain, indicating a specific spatial arrangement of the substituents around this chiral center.

-

L-methionine: This indicates that the amino acid portion of the molecule is the naturally occurring L-enantiomer of methionine.

The synthesis of such a molecule would involve stereoselective chemical processes to ensure the formation of the desired enantiomer.

Visualizing the Molecular Specificity

The following diagram illustrates the concept of a single enantiomer versus a racemic mixture, which is fundamental to understanding the nature of SCH 42495.

Caption: Conceptual difference between a single enantiomer and a racemic mixture.

References

In-Depth Technical Guide: Potential Therapeutic Targets of SCH 42495 Racemate

For Researchers, Scientists, and Drug Development Professionals

Abstract

SCH 42495 is an orally active prodrug that is converted in vivo to its pharmacologically active form, SCH 42354. This technical guide delineates the primary therapeutic target of SCH 42495 racemate, focusing on its mechanism of action, relevant signaling pathways, and the experimental methodologies used to elucidate its pharmacological profile. Quantitative data from key studies are presented to provide a comprehensive overview for researchers and professionals in drug development. The primary therapeutic target of SCH 42495 is Neutral Endopeptidase (NEP), a key enzyme in the regulation of several vasoactive peptides.

Primary Therapeutic Target: Neutral Endopeptidase (NEP)

The principal therapeutic target of the active metabolite of SCH 42495, SCH 42354, is Neutral Endopeptidase (NEP) , also known as neprilysin or EC 3.4.24.11. NEP is a zinc-dependent metalloprotease that is widely expressed on the surface of various cells and is responsible for the degradation of a number of physiologically important peptides.

By inhibiting NEP, SCH 42354 prevents the breakdown of endogenous vasoactive peptides, most notably Atrial Natriuretic Factor (ANF) . This leads to an increase in the circulating levels and potentiation of the biological effects of ANF, which include vasodilation, natriuresis, and diuresis. The antihypertensive effects of SCH 42495 are primarily attributed to this potentiation of the endogenous ANF system.

Quantitative Data: In Vitro Inhibition of NEP

The inhibitory activity of SCH 42354 against NEP has been quantified using various substrates. The following table summarizes the key inhibitory concentrations (IC50) reported in the literature.

| Compound | Substrate | IC50 (nmol/L) | Source |

| SCH 42354 | Leu-enkephalin | 8.3 | [1] |

| SCH 42354 | Atrial Natriuretic Factor (ANF) | 10.0 | [1] |

Signaling Pathway of NEP Inhibition by SCH 42495

The therapeutic effect of SCH 42495 is mediated through the enhancement of the ANF signaling cascade. The following diagram illustrates the mechanism of action.

Caption: Mechanism of action of SCH 42495.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the therapeutic potential of SCH 42495.

In Vitro Neutral Endopeptidase (NEP) Inhibition Assay

This assay is crucial for determining the potency of NEP inhibitors like SCH 42354.

Objective: To measure the concentration of an inhibitor required to reduce the enzymatic activity of NEP by 50% (IC50).

Materials:

-

Purified Neutral Endopeptidase (NEP)

-

Substrates: Leu-enkephalin or Atrial Natriuretic Factor (ANF)

-

Inhibitor: SCH 42354

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Detection Reagent (e.g., for HPLC or fluorescence-based detection of substrate cleavage)

Protocol:

-

A reaction mixture is prepared containing the assay buffer, purified NEP enzyme, and varying concentrations of the inhibitor (SCH 42354).

-

The mixture is pre-incubated to allow the inhibitor to bind to the enzyme.

-

The enzymatic reaction is initiated by the addition of the substrate (Leu-enkephalin or ANF).

-

The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).

-

The reaction is terminated, for example, by adding a stop solution or by heat inactivation.

-

The amount of substrate hydrolyzed or the amount of product formed is quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or a fluorometric assay.

-

The percentage of inhibition at each inhibitor concentration is calculated relative to a control reaction without the inhibitor.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Caption: Workflow for in vitro NEP inhibition assay.

Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Rat Model

This is a widely used animal model to study certain forms of hypertension and to evaluate the efficacy of antihypertensive drugs.

Objective: To induce hypertension in rats and assess the blood pressure-lowering effects of SCH 42495.

Protocol:

-

Animal Selection: Male Sprague-Dawley or Wistar rats are typically used.

-

Uninephrectomy: The rats undergo a surgical procedure to remove one kidney (unilateral nephrectomy) to enhance their sensitivity to salt-induced hypertension.

-

DOCA Administration: Deoxycorticosterone acetate (DOCA), a mineralocorticoid, is administered, often via subcutaneous implantation of a slow-release pellet or through regular injections.

-

High-Salt Diet: The rats are provided with drinking water containing 1% NaCl and 0.2% KCl to induce hypertension.

-

Blood Pressure Monitoring: Blood pressure is monitored regularly using methods such as tail-cuff plethysmography or radiotelemetry for continuous measurement.

-

Drug Administration: Once hypertension is established, the rats are treated with SCH 42495 (administered orally) or a vehicle control.

-

Data Analysis: The changes in blood pressure in the treated group are compared to the control group to determine the antihypertensive efficacy of the compound.

Measurement of Plasma ANF and cGMP

These measurements are essential to confirm the mechanism of action of SCH 42495 in vivo.

Objective: To quantify the levels of Atrial Natriuretic Factor (ANF) and its second messenger, cyclic Guanosine Monophosphate (cGMP), in the plasma of experimental animals or human subjects.

Protocol (Radioimmunoassay - RIA):

-

Blood Collection: Blood samples are collected into chilled tubes containing aprotinin and EDTA to prevent peptide degradation.

-

Plasma Separation: The blood is centrifuged at a low temperature to separate the plasma.

-

Extraction (for ANF): Plasma samples are typically extracted using C18 Sep-Pak cartridges to concentrate the ANF and remove interfering substances.[2]

-

Radioimmunoassay:

-

A standard curve is prepared using known concentrations of ANF or cGMP.

-

The extracted plasma samples (for ANF) or diluted plasma (for cGMP) are incubated with a specific primary antibody and a radiolabeled tracer (e.g., 125I-ANF or 125I-cGMP).

-

A secondary antibody is added to precipitate the antigen-antibody complexes.

-

The radioactivity of the precipitate is measured using a gamma counter.

-

-

Quantification: The concentration of ANF or cGMP in the samples is determined by comparing their radioactivity to the standard curve.

Concluding Remarks

This compound, through its active metabolite SCH 42354, is a potent inhibitor of Neutral Endopeptidase. Its therapeutic potential lies in its ability to enhance the endogenous ANF system, leading to vasodilation and natriuresis, which are beneficial in the management of hypertension. The experimental protocols detailed in this guide provide a framework for the preclinical and clinical evaluation of NEP inhibitors. Further research could explore the potential of SCH 42495 in other conditions where potentiation of natriuretic peptides may be beneficial, such as heart failure and chronic kidney disease.

References

An In-depth Technical Guide to SCH 42495 Racemate (CAS 145841-10-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

SCH 42495 racemate (CAS Number: 145841-10-7) is a notable compound in cardiovascular and renal research. It is the orally active ethyl ester prodrug of SCH 42354, a potent inhibitor of neutral endopeptidase (NEP). NEP is a key enzyme responsible for the degradation of several vasoactive peptides, most notably the atrial natriuretic peptides (ANPs). By inhibiting NEP, SCH 42495 effectively increases the circulating levels and enhances the physiological effects of endogenous ANPs, leading to vasodilation, natriuresis, and diuresis. This mechanism of action has positioned SCH 42495 and similar NEP inhibitors as promising therapeutic agents for conditions such as hypertension and heart failure. This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and experimental data related to this compound.

Chemical and Physical Properties

SCH 42495 is a racemate, meaning it is a mixture of equal amounts of left- and right-handed enantiomers of the molecule. The active component, SCH 42354, is N-[2(S)-(mercaptomethyl)-3-(2-methylphenyl)-4-oxopropyl]-L-methionine. The ethyl esterification in SCH 42495 enhances its oral bioavailability.

| Property | Value |

| CAS Number | 145841-10-7 |

| Molecular Formula | C20H29NO4S2 |

| Molecular Weight | 411.58 g/mol |

| Canonical SMILES | CSCC--INVALID-LINK--NC(C(CSC(C)=O)CC1=CC=CC=C1C)=O |

| Solubility | Soluble in DMSO |

| Physical Form | Solid |

Mechanism of Action

SCH 42495 functions as a prodrug, which is metabolized in the body to its active form, SCH 42354. This active metabolite is a potent inhibitor of neutral endopeptidase (NEP), also known as neprilysin.

Neutral Endopeptidase (NEP) Inhibition

NEP is a zinc-dependent metalloprotease that cleaves and inactivates a variety of signaling peptides, including atrial natriuretic peptide (ANP), brain natriuretic peptide (BNP), bradykinin, and substance P. By inhibiting NEP, SCH 42354 prevents the breakdown of these peptides, thereby increasing their local and systemic concentrations.

Potentiation of Atrial Natriuretic Peptide (ANP) Signaling

The primary therapeutic effects of SCH 42495 are attributed to the potentiation of the ANP signaling pathway. ANP is a hormone released by cardiac atria in response to increased blood volume and pressure. It exerts its effects by binding to the natriuretic peptide receptor-A (NPR-A), a transmembrane guanylyl cyclase. This binding activates the receptor, leading to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).

Increased intracellular cGMP levels mediate the physiological actions of ANP, which include:

-

Vasodilation: Relaxation of vascular smooth muscle, leading to a decrease in blood pressure.

-

Natriuresis and Diuresis: Increased excretion of sodium and water by the kidneys.

-

Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS): Suppression of renin and aldosterone release, further contributing to blood pressure reduction.

The following diagram illustrates the mechanism of action of SCH 42495.

Quantitative Data

The following tables summarize the key quantitative data from preclinical and clinical studies involving SCH 42495 and its active metabolite, SCH 42354.

Table 1: In Vitro NEP Inhibition[1]

| Compound | Substrate | IC50 (nmol/L) |

| SCH 42354 | Leu-enkephalin | 8.3 |

| SCH 42354 | ANF | 10.0 |

Table 2: In Vivo Effects in Normotensive Rats[1]

| Treatment | Effect |

| SCH 42495 (3 to 30 mg/kg, oral) | Augmentation of plasma levels of exogenous ANF |

| Delay in ANF clearance from plasma | |

| Increased plasma ANF levels in volume-expanded rats | |

| Increased diuretic and natriuretic effects of ANF |

Table 3: Antihypertensive Effects in Hypertensive Rat Models[1]

| Rat Model | Treatment (Oral) | Blood Pressure Reduction (mm Hg) |

| DOCA-Na | 1 mg/kg | 22 ± 6 |

| 3 mg/kg | 43 ± 7 | |

| 10 mg/kg | 62 ± 12 | |

| Dahl-S | 1 to 10 mg/kg | Similar magnitude to DOCA-Na rats |

Table 4: Effects on Cardiovascular Remodeling in Rats with Chronic Hypoxia[2]

| Treatment | Duration | Effect |

| SCH 42495 (30 mg/kg, twice daily) | 10 days | Significant reduction in pulmonary vascular remodeling |

| Significant reduction in ventricular hypertrophy |

Table 5: Clinical Trial in Patients with Essential Hypertension[3]

| Dose (twice daily) | Efficacy Rate |

| 50 mg | 44% |

| 100 mg | 60% |

| 200 mg | 80% |

Overall Blood Pressure Reduction (8 weeks): From 171 ± 1 / 100 ± 1 mm Hg to 146 ± 3 / 84 ± 2 mm Hg (P < .001)[1].

Experimental Protocols

This section provides an overview of the methodologies used in key experiments involving SCH 42495. The details are compiled from published literature and may require optimization for specific laboratory conditions.

In Vitro Neutral Endopeptidase (NEP) Inhibition Assay

Objective: To determine the inhibitory potency (IC50) of SCH 42354 on NEP activity.

Principle: A fluorogenic peptide substrate that is cleaved by NEP is used. The cleavage results in an increase in fluorescence, which is measured over time. The presence of an inhibitor reduces the rate of fluorescence increase.

General Protocol:

-

Reagents:

-

Purified NEP enzyme.

-

Fluorogenic NEP substrate (e.g., Mca-Arg-Pro-Gly-Phe-Ser-Ala-Phe-Lys-(Dnp)-OH).

-

Assay buffer (e.g., 50 mM Tris, pH 7.5).

-

SCH 42354 (dissolved in DMSO and serially diluted).

-

NEP inhibitor for control (e.g., thiorphan).

-

-

Procedure:

-

In a 96-well microplate, add the assay buffer, NEP enzyme, and varying concentrations of SCH 42354.

-

Pre-incubate the mixture for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the reaction by adding the fluorogenic substrate.

-

Monitor the increase in fluorescence over time using a fluorescence plate reader (e.g., excitation at 328 nm, emission at 393 nm).

-

Calculate the initial reaction rates from the linear portion of the fluorescence versus time curve.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

In Vivo Antihypertensive Studies in Rats

Objective: To evaluate the effect of orally administered SCH 42495 on blood pressure in hypertensive rat models.

Animal Models:

-

DOCA-Salt Hypertensive Rats: Uninephrectomized rats treated with deoxycorticosterone acetate (DOCA) and given saline to drink.

-

Dahl Salt-Sensitive (Dahl-S) Rats: A genetic model of salt-sensitive hypertension.

General Protocol:

-

Animal Preparation:

-

Acclimatize animals to laboratory conditions.

-

For blood pressure measurement, animals may be instrumented with radiotelemetry devices or trained for tail-cuff plethysmography.

-

-

Drug Administration:

-

Prepare a suspension of SCH 42495 in a suitable vehicle (e.g., 0.5% methylcellulose).

-

Administer the drug orally via gavage at the desired doses.

-

-

Blood Pressure Measurement:

-

Measure systolic and diastolic blood pressure and heart rate at baseline and at various time points after drug administration.

-

-

Data Analysis:

-

Calculate the change in blood pressure from baseline for each treatment group.

-

Use appropriate statistical methods (e.g., ANOVA) to compare the effects of different doses and with a vehicle control group.

-

Measurement of Plasma ANP and cGMP

Objective: To quantify the levels of ANP and its second messenger, cGMP, in plasma samples.

General Protocol for ANP Radioimmunoassay (RIA):

-

Sample Collection and Preparation:

-

Collect blood in tubes containing EDTA and a protease inhibitor (e.g., aprotinin).

-

Centrifuge to separate plasma and store at -80°C until analysis.

-

Extract ANP from plasma using a solid-phase extraction method (e.g., C18 Sep-Pak cartridges).

-

-

RIA Procedure:

-

Incubate the extracted plasma samples or standards with a specific anti-ANP antibody and a known amount of radiolabeled ANP (e.g., ¹²⁵I-ANP).

-

Separate the antibody-bound and free radiolabeled ANP (e.g., using a secondary antibody and precipitation).

-

Measure the radioactivity of the bound fraction using a gamma counter.

-

Construct a standard curve and determine the concentration of ANP in the samples.

-

General Protocol for cGMP Enzyme-Linked Immunosorbent Assay (ELISA):

-

Sample Collection and Preparation:

-

Collect and process blood as for ANP measurement.

-

-

ELISA Procedure:

-

Use a commercially available competitive ELISA kit.

-

Add plasma samples or standards to microplate wells coated with an anti-cGMP antibody.

-

Add a known amount of cGMP conjugated to an enzyme (e.g., horseradish peroxidase).

-

After incubation, wash the wells to remove unbound reagents.

-

Add a substrate that produces a colorimetric signal in the presence of the enzyme.

-

Measure the absorbance using a microplate reader.

-

The intensity of the color is inversely proportional to the amount of cGMP in the sample.

-

Calculate the cGMP concentration based on a standard curve.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize key pathways and workflows related to SCH 42495.

Conclusion

This compound, as a prodrug of the potent NEP inhibitor SCH 42354, represents a significant area of research in cardiovascular pharmacology. Its mechanism of action, centered on the potentiation of the endogenous atrial natriuretic peptide system, offers a compelling therapeutic strategy for managing hypertension and potentially other cardiovascular diseases. The data summarized in this guide highlight its efficacy in both preclinical models and human subjects. The provided experimental protocols offer a foundation for researchers to further investigate the properties and applications of this compound. As with any research compound, further studies are warranted to fully elucidate its therapeutic potential and safety profile.

References

Methodological & Application

Preparing SCH 42495 Racemate for In Vivo Efficacy Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the preparation and administration of SCH 42495 racemate for in vivo research applications. SCH 42495 is a potent neutral endopeptidase (NEP) inhibitor that has shown efficacy in preclinical models of cardiovascular disease.[1][2] This document outlines detailed protocols for the formulation of SCH 42495 in an aqueous methylcellulose vehicle suitable for oral gavage, administration procedures for rodent models, and an overview of the compound's mechanism of action. The provided information is intended to ensure consistent and reproducible results in preclinical studies investigating the therapeutic potential of SCH 42495.

Introduction to SCH 42495

SCH 42495 is a racemate and a prodrug of the active neutral endopeptidase (NEP) inhibitor, SCH 42354.[2] NEP is a key enzyme responsible for the degradation of several endogenous vasoactive peptides, most notably the natriuretic peptides such as atrial natriuretic peptide (ANP).[2] By inhibiting NEP, SCH 42495 leads to increased levels of ANP, which in turn promotes vasodilation, natriuresis, and diuresis. This mechanism of action makes SCH 42495 a compound of interest for the treatment of hypertension and other cardiovascular disorders.[1][2][3] Preclinical studies in rats have demonstrated the efficacy of SCH 42495 in reducing cardiovascular remodeling in response to chronic hypoxia.[1]

Physicochemical Properties and Formulation Data

Table 1: Formulation and Dosing Parameters for In Vivo Studies

| Parameter | Value | Reference |

| Compound | This compound | N/A |

| Vehicle | 0.4% Aqueous Methyl Cellulose | [1] |

| Dosage | 30 mg/kg | [1] |

| Administration Route | Oral Gavage | [1] |

| Frequency | Twice Daily | [1] |

| Animal Model | Rat | [1] |

Experimental Protocols

Preparation of 0.4% Methylcellulose Vehicle

Materials:

-

Methylcellulose powder

-

Sterile, deionized water

-

Magnetic stirrer and stir bar

-

Beakers

-

Graduated cylinders

-

Autoclave

Protocol:

-

Heat approximately half of the required volume of sterile, deionized water to 60-80°C.

-

While stirring vigorously with a magnetic stirrer, slowly add the methylcellulose powder (0.4 g for every 100 mL of final volume) to the heated water. The solution will appear cloudy.

-

Continue stirring for 15-20 minutes to ensure the powder is thoroughly wetted.

-

Remove the solution from the heat and add the remaining volume of cold, sterile, deionized water.

-

Continue stirring the solution at room temperature or on ice until it becomes clear and viscous. This may take several hours.

-

For long-term storage, the vehicle can be autoclaved. Store at 4°C.

Preparation of this compound Suspension (30 mg/kg)

Materials:

-

This compound powder

-

Prepared 0.4% methylcellulose vehicle

-

Analytical balance

-

Spatula

-

Mortar and pestle (optional, for fine grinding)

-

Vortex mixer

-

Homogenizer (optional, for improved suspension)

Protocol:

-

Calculate the total amount of this compound required based on the number of animals and the 30 mg/kg dose.

-

Accurately weigh the required amount of this compound powder. For improved suspension, the powder can be finely ground using a mortar and pestle.

-

Calculate the total volume of the 0.4% methylcellulose vehicle needed. A typical dosing volume for rats is 5-10 mL/kg.

-

In a suitable container, add a small amount of the vehicle to the SCH 42495 powder to create a paste.

-

Gradually add the remaining vehicle while continuously mixing.

-

Vortex the suspension vigorously for 5-10 minutes to ensure homogeneity.

-

If available, use a homogenizer to create a more uniform and stable suspension.

-

Visually inspect the suspension for any large aggregates.

-

Prepare the suspension fresh daily to ensure accurate dosing. Keep the suspension on a stirrer or vortex immediately before each administration to maintain homogeneity.

In Vivo Administration via Oral Gavage in Rats

Materials:

-

Prepared this compound suspension

-

Appropriately sized oral gavage needles (16-18 gauge, 2-3 inches long with a ball tip for rats)

-

Syringes

-

Animal scale

Protocol:

-

Weigh each rat to determine the precise volume of the suspension to be administered.

-

Gently restrain the rat.

-

Measure the appropriate volume of the freshly vortexed SCH 42495 suspension into a syringe fitted with a gavage needle.

-

Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The needle should pass with minimal resistance.

-

Once the needle is in the esophagus, dispense the contents of the syringe.

-

Carefully remove the gavage needle.

-

Monitor the animal for a short period after administration to ensure there are no signs of distress.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of SCH 42495 and the experimental workflow for its in vivo evaluation.

Caption: Mechanism of action of SCH 42495.

Caption: Experimental workflow for in vivo studies.

References

- 1. Effects of the neutral endopeptidase inhibitor, SCH 42495, on the cardiovascular remodelling secondary to chronic hypoxia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Atrial natriuretic factor potentiating and hemodynamic effects of SCH 42495, a new, neutral metalloendopeptidase inhibitor [pubmed.ncbi.nlm.nih.gov]

- 3. Antihypertensive effects of the neutral endopeptidase inhibitor SCH 42495 in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. targetmol.cn [targetmol.cn]

Protocol for Oral Administration of SCH 42495 in Rats

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

SCH 42495 is an orally active prodrug of the neutral endopeptidase (NEP) inhibitor SCH 42354. NEP is a key enzyme responsible for the degradation of several endogenous vasoactive peptides, most notably atrial natriuretic peptide (ANP). By inhibiting NEP, SCH 42495 leads to an increase in circulating ANP levels. Elevated ANP then promotes natriuresis, diuresis, and vasodilation, ultimately resulting in a reduction in blood pressure. These properties make SCH 42495 a compound of interest for preclinical research in cardiovascular conditions such as hypertension.

This document provides a detailed protocol for the oral administration of SCH 42495 to rats for experimental purposes. It includes information on dosage, vehicle preparation, administration procedure, and expected physiological effects.

Data Presentation

Table 1: Dosage and Administration of SCH 42495 in Rats

| Parameter | Details | Reference |

| Drug | SCH 42495 | N/A |

| Species | Rat (various strains, e.g., Spontaneously Hypertensive Rats, Wistar) | [1] |

| Dosage Range | 3 mg/kg to 30 mg/kg | [1] |

| Vehicle | 0.4% aqueous methyl cellulose | |

| Route of Administration | Oral gavage | |

| Frequency | Typically twice daily (b.i.d.) | [1] |

| Volume | 5-10 mL/kg (recommended maximum) | [2] |

Table 2: Reported Effects of Oral SCH 42495 Administration in Hypertensive Rats

| Dosage | Effect on Systolic Blood Pressure (SBP) | Effect on Plasma ANP | Effect on Plasma/Urinary cGMP | Reference |

| 3 mg/kg (b.i.d.) | No significant change reported in one study with SHR rats. | No significant change reported in one study with SHR rats. | Plasma cGMP was higher than in controls. | [1] |

| 30 mg/kg (b.i.d.) | No significant change reported in one study with SHR rats. | No significant change reported in one study with SHR rats. | Plasma and urinary cGMP increased. | [1] |

Note: The antihypertensive effects of SCH 42495 can vary depending on the specific rat model of hypertension used. While the above study in spontaneously hypertensive rats (SHR) did not show a significant drop in blood pressure with chronic treatment, other studies have demonstrated hypotensive effects in different models.

Pharmacokinetic Data

Experimental Protocols

1. Preparation of Dosing Solution

-

Objective: To prepare a homogenous suspension of SCH 42495 in a suitable vehicle for oral administration.

-

Materials:

-

SCH 42495 powder

-

0.4% (w/v) aqueous methyl cellulose solution

-

Weighing scale

-

Spatula

-

Mortar and pestle (optional, for trituration)

-

Stir plate and magnetic stir bar

-

Volumetric flask or graduated cylinder

-

-

Procedure:

-

Calculate the required amount of SCH 42495 based on the desired concentration and final volume. For example, to prepare a 10 mL solution for dosing a 250g rat at 10 mg/kg, you would need 2.5 mg of SCH 42495. It is advisable to prepare a stock solution.

-

Weigh the calculated amount of SCH 42495 powder.

-

If the powder is not finely milled, gently triturate it in a mortar and pestle to a fine powder.

-

In a suitable container, add a small amount of the 0.4% aqueous methyl cellulose to the SCH 42495 powder to create a paste.

-

Gradually add the remaining vehicle while continuously stirring with a magnetic stir bar until the desired final volume is reached and the suspension is homogenous.

-

Visually inspect the suspension for any clumps or undissolved particles. Continue stirring until a uniform suspension is achieved.

-

Keep the solution continuously stirred during the dosing procedure to ensure consistent dosage.

-

2. Oral Gavage Administration Protocol

-

Objective: To safely and accurately administer the prepared SCH 42495 suspension directly into the rat's stomach.

-

Materials:

-

Rat to be dosed

-

Prepared SCH 42495 suspension

-

Appropriately sized syringe (e.g., 1 mL or 3 mL)

-

16-18 gauge, 2-3 inch stainless steel or flexible plastic gavage needle with a rounded tip

-

Weighing scale

-

-

Procedure:

-

Animal Preparation:

-

Weigh the rat to determine the precise volume of the dosing solution to be administered.

-

The maximum recommended volume for oral gavage in rats is 10 mL/kg.[2]

-

-

Restraint:

-

Gently but firmly restrain the rat. One common method is to hold the rat near the thoracic region while supporting its lower body. The head should be gently extended back to create a straight line through the neck and esophagus.[2]

-

-

Gavage Needle Insertion:

-

Measure the gavage needle externally from the tip of the rat's nose to the last rib to estimate the distance to the stomach.[3]

-

Fill the syringe with the calculated volume of the SCH 42495 suspension and attach the gavage needle.

-

Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.

-

The needle should pass easily down the esophagus. The rat may exhibit swallowing reflexes.

-

Crucially, if any resistance is met, do not force the needle. This may indicate entry into the trachea. Withdraw the needle and attempt re-insertion.

-

-

Administration:

-

Once the needle is correctly positioned in the stomach, slowly depress the syringe plunger to administer the suspension.

-

-

Post-Administration:

-

Gently withdraw the gavage needle along the same path of insertion.

-

Return the rat to its cage and monitor for at least 10-15 minutes for any signs of distress, such as labored breathing or fluid coming from the nose, which could indicate accidental administration into the lungs.

-

-

Mandatory Visualization

Caption: Experimental workflow for oral administration of SCH 42495 in rats.

Caption: Signaling pathway of SCH 42495.

References

- 1. Pharmacokinetic differences between lansoprazole enantiomers in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics and interspecies scaling of a novel, orally-bioavailable anti-cancer drug, SHetA2 | PLOS One [journals.plos.org]

- 3. Antihypertensive effects of the neutral endopeptidase inhibitor SCH 42495 in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Studying Atrial Natriuretic Factor Potentiation Using SCH 42495

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of SCH 42495, a potent neutral endopeptidase (NEP) inhibitor, for the study of atrial natriuretic factor (ANF) potentiation. The provided protocols and data are intended to guide researchers in designing and conducting experiments to investigate the pharmacological effects of enhancing endogenous ANF signaling.

Introduction

Atrial natriuretic factor (ANF) is a peptide hormone primarily synthesized and secreted by cardiac atria in response to atrial distension, playing a crucial role in cardiovascular homeostasis.[1][2][3] Its functions include promoting natriuresis, diuresis, and vasodilation, thereby reducing blood pressure and extracellular fluid volume.[4][5] The biological activity of ANF is terminated by its enzymatic degradation, primarily by neutral endopeptidase (NEP), also known as neprilysin.

SCH 42495 is the orally active ethyl ester prodrug of SCH 42354, a potent and selective inhibitor of NEP.[6][7][8] By inhibiting NEP, SCH 42495 effectively increases the circulating half-life and concentration of endogenous ANF, thus potentiating its physiological effects.[6][7] This makes SCH 42495 a valuable pharmacological tool for studying the therapeutic potential of ANF enhancement in various cardiovascular diseases, particularly hypertension.

Mechanism of Action

SCH 42495 potentiates ANF's effects by inhibiting its degradation. The core mechanism involves the following steps:

-

Oral Administration and Conversion: SCH 42495 is administered orally and is readily absorbed, after which it is converted to its active metabolite, SCH 42354.[8]

-

NEP Inhibition: SCH 42354 selectively binds to and inhibits the enzymatic activity of neutral endopeptidase.[6][7]

-

ANF Accumulation: The inhibition of NEP leads to a decrease in the clearance of ANF, resulting in elevated plasma and tissue concentrations of this peptide.[6][7]

-

Enhanced ANF Signaling: Increased levels of ANF lead to greater activation of its cognate receptor, the natriuretic peptide receptor-A (NPR-A), a membrane-bound guanylyl cyclase.[1][9][10]

-

Increased cGMP Production: Activation of NPR-A catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a key second messenger.[1][9][10]

-

Physiological Responses: Elevated intracellular cGMP levels mediate the downstream effects of ANF, including vasodilation, natriuresis, and diuresis, which collectively contribute to a reduction in blood pressure.[6][11]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the ANF signaling pathway and a general experimental workflow for studying the effects of SCH 42495.

References

- 1. Atrial Natriuretic Peptide: Structure, Function, and Physiological Effects: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Molecular Signaling Mechanisms and Function of Natriuretic Peptide Receptor-A in the Pathophysiology of Cardiovascular Homeostasis [frontiersin.org]

- 3. Atrial natriuretic peptide - Wikipedia [en.wikipedia.org]

- 4. Atrial natriuretic factor. Its possible role in hypertension and congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Atrial natriuretic factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Atrial natriuretic factor potentiating and hemodynamic effects of SCH 42495, a new, neutral metalloendopeptidase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Signaling pathways involved in atrial natriuretic factor and dopamine regulation of renal Na+, K+ -ATPase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Atrial natriuretic peptide signal pathway upregulated in stomach of streptozotocin-induced diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antihypertensive effects of the neutral endopeptidase inhibitor SCH 42495 in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cell-Based Screening of Neprilysin (NEP) Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neprilysin (NEP), also known as neutral endopeptidase or CD10, is a zinc-dependent metalloprotease that plays a critical role in the inactivation of a variety of signaling peptides.[1][2] As a transmembrane ectoenzyme, NEP modulates cardiovascular, nervous, and immune system functions by cleaving and inactivating peptides such as natriuretic peptides (e.g., ANP, BNP), bradykinin, substance P, and enkephalins.[3][4] Its involvement in the degradation of amyloid-beta peptides also implicates it in the pathology of Alzheimer's disease.[5]

Inhibition of NEP has emerged as a promising therapeutic strategy for conditions like heart failure and hypertension. By preventing the breakdown of natriuretic peptides and bradykinin, NEP inhibitors enhance vasodilation, natriuresis, and diuresis, leading to beneficial cardiovascular effects.[3][6] SCH 42495 is an example of an orally active NEP inhibitor that has demonstrated antihypertensive effects.[7]

These application notes provide detailed protocols for cell-based assays designed to screen and characterize NEP inhibitors like SCH 42495. The primary method described is a fluorometric activity assay suitable for a high-throughput screening (HTS) format.

Signaling Pathways and Experimental Workflow

The inhibition of Neprilysin leads to the accumulation of its various peptide substrates, which in turn modulates multiple downstream signaling pathways. The following diagrams illustrate the core signaling cascade affected by NEP inhibition and the general workflow for screening potential inhibitors.

Caption: Neprilysin signaling pathway and the effect of inhibitors.

Caption: High-throughput screening workflow for NEP inhibitors.

Quantitative Data Summary

The potency of NEP inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes the inhibitory activity of SCH 42495 and provides a template for presenting screening results.

| Compound | Target | Assay Type | Substrate | IC50 (nM) | Reference |

| SCH 42495 | Neprilysin | In vitro enzyme assay | leu-enkephalin | 8.3 | [7] |

| SCH 42495 | Neprilysin | In vitro enzyme assay | Atrial Natriuretic Factor (ANF) | 10.0 | [7] |

| Test Compound X | Neprilysin | Cell-Based Assay | Fluorogenic Peptide | User-determined | |

| Positive Control | Neprilysin | Cell-Based Assay | Fluorogenic Peptide | User-determined |

Experimental Protocols

Cell Line Selection and Culture

A crucial first step is the selection of a suitable cell line with consistent and detectable NEP expression.

-

Recommended Cell Line: Human neuroblastoma SH-SY5Y cells are a suitable model as they have been used in cell-based NEP activity assays.[8]

-

Alternative Cell Lines: Other cell lines with high endogenous NEP expression or cells engineered to overexpress NEP can also be used.

-

Culture Conditions: Culture SH-SY5Y cells in a 1:1 mixture of Eagle’s Minimum Essential Medium (MEM) and F12 medium, supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

Protocol for Cell-Based NEP Inhibition Assay

This protocol is designed for a 96-well plate format, suitable for HTS.

Materials:

-

NEP-expressing cells (e.g., SH-SY5Y)

-

Cell culture medium

-

96-well clear-bottom black or white plates

-

Test compounds (e.g., SCH 42495) and positive control inhibitor (e.g., Thiorphan)

-

Fluorogenic NEP substrate (e.g., Abz-based or FRET-based peptides)[9][10]

-

Assay Buffer (e.g., Tris-based buffer, pH 7.4)

-

Fluorescence microplate reader

Procedure:

-

Cell Seeding: a. Harvest and count cells, then resuspend in culture medium to a final concentration of 2.5 x 10^5 cells/mL. b. Seed 100 µL of the cell suspension into each well of a 96-well plate (25,000 cells/well). c. Incubate the plate for 24-48 hours at 37°C to allow for cell adherence and formation of a monolayer.

-

Compound Preparation and Treatment: a. Prepare serial dilutions of test compounds and controls in the assay buffer. A typical starting concentration for screening is 10 µM. For IC50 determination, a 10-point, 3-fold serial dilution is recommended. b. Gently aspirate the culture medium from the wells. c. Wash the cell monolayer once with 100 µL of pre-warmed assay buffer. d. Add 90 µL of the diluted compounds or vehicle control to the respective wells. Include wells with vehicle only (0% inhibition) and wells with a saturating concentration of a known inhibitor (100% inhibition). e. Incubate the plate at 37°C for 30-60 minutes.

-